molecular formula C14H15N3O4S B2789614 [(2Z)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid CAS No. 78381-99-4

[(2Z)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B2789614
CAS No.: 78381-99-4
M. Wt: 321.35
InChI Key: QIOOUWZCADDWBS-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2Z)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a useful research compound. Its molecular formula is C14H15N3O4S and its molecular weight is 321.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

[(2Z)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex thiazolidinone derivative that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, highlighting its potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C20H18F3N3O2SC_{20}H_{18}F_3N_3O_2S, with a molecular weight of 421.4 g/mol. Its structure features a thiazolidinone core, which is known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a methoxyphenyl group enhances its chemical reactivity and bioactivity.

PropertyValue
Molecular FormulaC20H18F3N3O2S
Molecular Weight421.4 g/mol
IUPAC Name(2E)-2-[(E)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one
InChI KeyPFJDADSLLGBQOU-BRJLIKDPSA-N

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains by targeting bacterial enzymes such as MurB .

Anti-inflammatory Effects

Thiazolidinones have demonstrated anti-inflammatory activities in several studies. For example, compounds derived from thiazolidinone structures have been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators .

Anticancer Properties

The anticancer potential of thiazolidinone derivatives has been widely studied. Various thiazolidinones have shown efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that these compounds can inhibit cancer cell proliferation effectively .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited tumor growth.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria, demonstrating a significant reduction in bacterial growth rates compared to control groups .
  • Anti-inflammatory Study : In an experimental model using rats, thiazolidinone derivatives were administered to assess their impact on inflammatory markers. Results indicated a marked decrease in serum levels of TNF-alpha and IL-6 following treatment .
  • Anticancer Research : A recent investigation into the effects of thiazolidinones on prostate cancer cells revealed that these compounds induced apoptosis through the activation of caspase pathways, suggesting their potential as chemotherapeutic agents .

Properties

IUPAC Name

2-[(2Z)-2-[(E)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-8(9-3-5-10(21-2)6-4-9)16-17-14-15-13(20)11(22-14)7-12(18)19/h3-6,11H,7H2,1-2H3,(H,18,19)(H,15,17,20)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOOUWZCADDWBS-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C1NC(=O)C(S1)CC(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C/1\NC(=O)C(S1)CC(=O)O)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.